Ancistrocladidine

Description

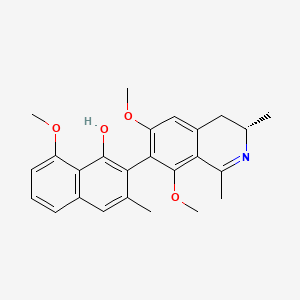

Structure

2D Structure

3D Structure

Properties

CAS No. |

52659-52-6 |

|---|---|

Molecular Formula |

C25H27NO4 |

Molecular Weight |

405.5 g/mol |

IUPAC Name |

2-[(3S)-6,8-dimethoxy-1,3-dimethyl-3,4-dihydroisoquinolin-7-yl]-8-methoxy-3-methylnaphthalen-1-ol |

InChI |

InChI=1S/C25H27NO4/c1-13-10-16-8-7-9-18(28-4)22(16)24(27)20(13)23-19(29-5)12-17-11-14(2)26-15(3)21(17)25(23)30-6/h7-10,12,14,27H,11H2,1-6H3/t14-/m0/s1 |

InChI Key |

CESMSNGGFQBVOV-AWEZNQCLSA-N |

SMILES |

CC1CC2=CC(=C(C(=C2C(=N1)C)OC)C3=C(C4=C(C=CC=C4OC)C=C3C)O)OC |

Isomeric SMILES |

C[C@H]1CC2=CC(=C(C(=C2C(=N1)C)OC)C3=C(C4=C(C=CC=C4OC)C=C3C)O)OC |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C(=N1)C)OC)C3=C(C4=C(C=CC=C4OC)C=C3C)O)OC |

Synonyms |

ancistrocladidine |

Origin of Product |

United States |

Isolation and Origin in Research Context

Plant Sources and Chemotaxonomic Relevance

Naphthylisoquinoline alkaloids are secondary metabolites with a very restricted distribution in the plant kingdom. Their presence is almost exclusively confined to the paleotropical families Ancistrocladaceae and Dioncophyllaceae. This specificity makes them significant chemotaxonomic markers, helping to classify and understand the evolutionary relationships between these plant families.

Ancistrocladus Species (e.g., A. heyneanus, A. tanzaniensis)

The genus Ancistrocladus is the primary source of Ancistrocladidine and its structural analogs. Research has identified this compound in various species, highlighting the genus's importance in natural product chemistry.

Ancistrocladus heyneanus : The first report of this compound isolation was from the powdered roots of Ancistrocladus heyneanus, an Indian species. ijfmr.com This plant is known to produce a variety of other biologically active naphthylisoquinoline alkaloids, including Ancistrocladine, Ancistrocladinine, and Ancistrocladisine. ijfmr.com

Ancistrocladus tanzaniensis : This highland liana, native to Tanzania, has been identified as a rich source of this compound. nih.govresearchgate.net It is often isolated alongside other related 7,3'-coupled naphthylisoquinoline alkaloids such as ancistrotectorine. nih.govafricaresearchconnects.com The alkaloids from this species typically belong to the Ancistrocladaceae type, characterized by an oxygen function at C-6. nih.gov

The consistent presence of this specific class of alkaloids across different Ancistrocladus species underscores their chemotaxonomic significance for this genus.

Table 1: this compound and Related Alkaloids in Ancistrocladus Species

| Species | Plant Part | Isolated Compound(s) |

|---|---|---|

| Ancistrocladus heyneanus | Roots, Leaves | This compound, Ancistrocladine, Ancistrocladinine |

| Ancistrocladus tanzaniensis | Not specified | This compound, Ancistrotectorine, Ancistrotanzanine C |

Dioncophyllum Species (e.g., D. thollonii)

The Dioncophyllaceae family is the only other family of plants known to produce naphthylisoquinoline alkaloids. While structurally related, the alkaloids from this family can exhibit different coupling patterns between the naphthalene (B1677914) and isoquinoline (B145761) units.

Dioncophyllum thollonii : This West African liana is a known source of naphthylisoquinoline alkaloids, including compounds related to this compound. researchgate.netresearchgate.net For instance, Dioncophylline E, another 7,3'-coupled alkaloid, has been isolated from this species. researchgate.netafricaresearchconnects.com The co-occurrence of different but related alkaloids in both the Ancistrocladaceae and Dioncophyllaceae families provides strong evidence for their close chemotaxonomic relationship.

Isolation Methodologies from Plant Material

The isolation of pure this compound from plant material is a multi-step process involving initial extraction followed by sophisticated purification techniques.

Extraction Techniques

The primary goal of extraction is to separate the desired alkaloids from the complex matrix of the plant material.

Preparation : The process typically begins with the collection, sun-drying, and powdering of the plant material, such as leaves or roots, to increase the surface area for solvent penetration. ijfmr.com

Solvent Extraction : The powdered material is then subjected to extraction with an organic solvent. Dichloromethane has been effectively used to extract a crude mixture of alkaloids from the leaves of A. heyneanus. ijfmr.comjournalspub.com Soxhlet apparatus is a common equipment choice for this process, allowing for continuous extraction. ijfmr.com

Acid-Base Extraction : A common strategy for purifying alkaloids involves acid-base partitioning. The crude organic extract is treated with an acidic aqueous solution, which protonates the basic nitrogen atom of the alkaloid, making it water-soluble. This allows the alkaloid to move from the organic phase to the aqueous phase, leaving non-basic impurities behind. The pH of the aqueous phase is then raised with a base to neutralize the alkaloid, causing it to precipitate or be re-extracted into a fresh organic solvent. google.com

Chromatographic Purification Strategies

The crude extract obtained contains a mixture of alkaloids and other phytochemicals, necessitating further purification. Chromatographic methods are essential for separating these closely related compounds.

Column Chromatography : This is often the initial purification step for the crude extract. The extract is passed through a column packed with a stationary phase (like silica (B1680970) gel), and different compounds are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.

High-Performance Liquid Chromatography (HPLC) : For the final isolation of highly pure this compound, HPLC is the method of choice. journalspub.comnih.gov This technique uses high pressure to pass the solvent through a column packed with very fine particles, providing high resolution and separating compounds with very similar structures. nih.gov Different HPLC modes, such as normal-phase or reversed-phase, can be employed depending on the polarity of the specific alkaloids being separated. mtc-usa.combio-rad.com The use of HPLC is crucial for obtaining pure samples for structural elucidation and further research. journalspub.com

Table 2: Summary of Isolation Methodologies for this compound

| Step | Technique | Description |

|---|---|---|

| 1. Initial Extraction | Solvent Extraction (e.g., Soxhlet) | Use of organic solvents like dichloromethane to obtain a crude alkaloid mixture from powdered plant material. ijfmr.comjournalspub.com |

| 2. Preliminary Purification | Acid-Base Partitioning | Separates basic alkaloids from neutral and acidic impurities based on pH-dependent solubility. google.com |

| 3. Separation | Column Chromatography | Separates components of the crude extract into fractions based on polarity. |

| 4. Final Purification | High-Performance Liquid Chromatography (HPLC) | High-resolution technique used to isolate pure this compound from fractions containing mixtures of similar alkaloids. journalspub.comnih.gov |

Structural Elucidation and Stereochemical Analysis

Advanced Spectroscopic Characterization

The determination of Ancistrocladidine's planar structure and the relative arrangement of its atoms relies heavily on a suite of advanced spectroscopic methods. These techniques provide detailed information beyond basic compound identification, offering insights into the connectivity and spatial relationships within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMQC, HMBC, and NOESY) experiments are crucial for assigning the chemical shifts of all protons and carbons and for establishing the connectivity between different parts of the molecule. nih.govacs.orgacs.orgresearchgate.net

Detailed analysis of the ¹H NMR spectrum reveals characteristic signals for the aromatic protons of the naphthalene (B1677914) and isoquinoline (B145761) moieties, as well as for the methyl and methoxy (B1213986) groups. researchgate.net For instance, the presence of a secondary methyl group is indicated by a doublet in the upfield region of the spectrum. clockss.org Two-dimensional NMR techniques are then employed to piece together the molecular puzzle. Correlation Spectroscopy (COSY) helps identify proton-proton coupling networks, while Heteronuclear Multiple Quantum Coherence (HMQC) correlates protons with their directly attached carbons.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly informative, as it reveals long-range couplings between protons and carbons, which is essential for connecting the naphthyl and isoquinoline units across the sterically hindered biaryl axis. researchgate.netacs.org Furthermore, the Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons, offering critical information about their spatial proximity and thus the relative stereochemistry of the molecule. researchgate.netacs.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used. The following is a generalized representation based on published data.)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations | Key NOESY Correlations |

| 1 | - | - | - | - |

| 3 | - | - | - | - |

| 4 | - | - | - | - |

| 5 | - | - | - | - |

| 6 | - | - | - | - |

| 7 | - | - | - | - |

| 8 | - | - | - | - |

| 1' | - | - | - | - |

| 3' | - | - | - | - |

| 4' | - | - | - | - |

| 5' | - | - | - | - |

| 6' | - | - | - | - |

| 7' | - | - | - | - |

| 8' | - | - | - | - |

| N-CH₃ | - | - | - | - |

| C1-CH₃ | - | - | - | - |

| C3-CH₃ | - | - | - | - |

| OCH₃ | - | - | - | - |

| OCH₃ | - | - | - | - |

| OCH₃ | - | - | - | - |

This table is a representative template. Detailed, specific NMR data for this compound requires consulting primary research articles. acs.orgacs.org

Mass Spectrometry (MS, HREIMS)

Mass spectrometry provides the molecular weight and elemental composition of this compound. High-Resolution Electron Impact Mass Spectrometry (HREIMS) is particularly valuable as it furnishes the exact mass of the molecular ion (M⁺), allowing for the determination of the molecular formula, C₂₅H₂₇NO₄. nih.gov The fragmentation pattern observed in the mass spectrum offers additional structural clues, helping to confirm the presence of the naphthalene and isoquinoline substructures.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The ultraviolet-visible (UV-Vis) spectrum of this compound is characteristic of its naphthylisoquinoline chromophore. clockss.orgardc.edu.au The spectrum displays absorption maxima (λmax) corresponding to electronic transitions within the aromatic rings. azooptics.comlibretexts.orgmsu.edu The position and intensity of these absorptions are influenced by the substitution pattern and the relative orientation of the two aromatic systems. While UV-Vis spectroscopy is less structurally informative than NMR, it provides crucial confirmation of the chromophore system and can be used in conjunction with other techniques for quantitative analysis. researchgate.netazooptics.com

Chiroptical Methods for Stereochemical Assignment

The presence of both a stereogenic center at C-1 and axial chirality arising from the restricted rotation around the C-7/C-3' biaryl bond makes the stereochemical assignment of this compound a significant challenge. Chiroptical methods, which measure the differential interaction of chiral molecules with polarized light, are indispensable for determining the absolute configuration of these stereoelements. acs.orgacs.orgresearchgate.net

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules, including those with axial chirality like this compound. encyclopedia.pubntu.edu.sg The ECD spectrum arises from the differential absorption of left and right circularly polarized light by the chiral chromophore. encyclopedia.pub In the case of this compound, the interaction between the naphthalene and isoquinoline chromophores leads to a characteristic exciton-coupled ECD spectrum. clockss.org

The sign of the Cotton effects in the ECD spectrum is directly related to the spatial arrangement of the transition dipole moments of the chromophores. clockss.org By comparing the experimental ECD spectrum with those of related compounds with known configurations or with spectra predicted by quantum chemical calculations, the absolute axial configuration of the biaryl linkage can be unequivocally assigned. nih.govacs.orguni-wuerzburg.de The combination of HPLC with online ECD analysis has proven to be a particularly valuable tool for the stereochemical analysis of naphthylisoquinoline alkaloids. nih.govuni-wuerzburg.de

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is another chiroptical technique that measures the differential absorption of left and right circularly polarized infrared radiation. core.ac.ukrsc.orgbruker.com VCD spectroscopy is highly sensitive to the three-dimensional structure of a molecule and can provide detailed information about its absolute configuration and conformation in solution. rsc.orgnih.gov

While the application of VCD to this compound itself is not as extensively documented in readily available literature as ECD, it stands as a powerful complementary method. VCD can probe the chirality associated with specific vibrational modes within the molecule, offering a different and often confirmatory perspective on its stereochemistry. For complex molecules like this compound, a combined approach using both ECD and VCD, along with theoretical calculations, would provide the most robust and unambiguous assignment of its absolute stereostructure.

Determination of Axial Chirality (Atropisomerism)

Early studies utilized chiroptical methods, such as circular dichroism (CD), to investigate the axial chirality. The CD spectrum of this compound exhibits a split Cotton effect, which is characteristic of the exciton (B1674681) coupling between the two aromatic chromophores (naphthalene and isoquinoline). clockss.org The sign of this Cotton effect provides information about the chiral arrangement of these chromophores in space. A positive first Cotton effect in a related compound, ancistrocladisine, suggested a specific chirality for the naphthalene-isoquinoline axis. ias.ac.in Conversely, a negative first Cotton effect was observed for the isoquinoline derivative of this compound, helping to establish the absolute configuration at the chiral axis. clockss.org

Modern techniques have further refined the analysis of atropisomerism in this compound and related compounds. High-performance liquid chromatography (HPLC) using chiral stationary phases has been instrumental in separating and analyzing the individual atropisomers. uni-wuerzburg.de Coupling HPLC with electronic circular dichroism (HPLC-ECD) allows for the direct determination of the absolute configuration of each atropisomer as it elutes from the column. uni-wuerzburg.denih.gov This powerful hyphenated technique provides nearly mirror-imaged LC-ECD spectra for the different atropisomers, confirming their enantiomeric or diastereomeric relationship. nih.gov

Furthermore, Nuclear Overhauser Effect (NOE) correlations from 2D NMR spectroscopy have been employed to determine the relative configuration between the chiral axis and the stereogenic center at C-3. acs.org Specific NOE interactions between protons on the isoquinoline and naphthalene moieties provide evidence for their spatial proximity, allowing for the assignment of the relative stereochemistry. For instance, in related naphthylisoquinoline alkaloids, NOE correlations between H-1' and protons on the isoquinoline ring, such as H-3 and Hax-4, indicate that these atoms are on the same side of the molecule. acs.org

The stability of the atropisomers can vary depending on the substitution pattern. In some related alkaloids, the atropisomers are configurationally semi-stable and can slowly interconvert at room temperature. nih.govresearchgate.net The study of these dynamic processes provides insight into the rotational energy barriers of the biaryl bond.

Elucidation of Absolute Configuration

Determining the absolute configuration of this compound involves establishing the precise three-dimensional arrangement of atoms at both the stereogenic center (C-3) and the chiral axis. This has been achieved through a combination of chemical degradation, chiroptical methods, and total synthesis. rsc.orguni-wuerzburg.de

Evidence for the absolute configuration of this compound, specifically as (3S, 7R), has been presented based on circular dichroism (CD) studies and chemical data. rsc.org The absolute configuration at the C-3 stereocenter has been determined through oxidative degradation. This method involves chemically breaking down the molecule into smaller, known fragments whose stereochemistry can be readily identified. For example, ruthenium-mediated oxidative degradation of the isoquinoline portion, followed by derivatization and analysis, can establish the absolute configuration at C-3. acs.orgunilag.edu.ng In the case of this compound, such degradation would lead to an amino acid derivative whose stereochemistry can be compared to authentic standards.

The absolute configuration of the chiral axis is often determined in conjunction with the stereocenter. As mentioned previously, chiroptical methods like CD spectroscopy play a pivotal role. rsc.orgclockss.org The exciton chirality method, applied to the coupled chromophores of the naphthalene and isoquinoline rings, allows for the assignment of the absolute configuration of the biaryl axis. ias.ac.in The sign of the observed Cotton effect in the CD spectrum is directly related to the helicity of the two chromophores. clockss.org

Computational methods, specifically quantum-chemical electronic circular dichroism (ECD) calculations, have become an invaluable tool for assigning absolute stereostructures. uni-wuerzburg.de By calculating the theoretical ECD spectra for all possible stereoisomers and comparing them to the experimental spectrum, the correct absolute configuration can be confidently assigned. unilag.edu.ng

Finally, the total synthesis of this compound has provided ultimate proof of its absolute stereostructure. researchgate.netuni-wuerzburg.deacs.org The synthesis of a specific stereoisomer and the subsequent comparison of its spectroscopic and chiroptical data with that of the natural product confirms the assigned configuration. acs.org Strategies like the "lactone method" have been developed for the atroposelective construction of the hindered biaryl linkage, allowing for the synthesis of specific atropisomers. uni-wuerzburg.de

Biosynthetic Pathways Research

Acetogenic Origin of Naphthylisoquinoline Alkaloids

Research has conclusively established that naphthylisoquinoline alkaloids are of acetogenic origin, meaning they are derived from acetate (B1210297) units. oup.comoup.com This finding was a significant departure from the known biosynthetic pathways for other isoquinoline (B145761) alkaloids, which are typically formed from amino acid precursors like tyrosine. nih.gov The acetogenic nature was first hypothesized based on the substitution patterns of the molecules, particularly the presence of a methyl group at the C3 position and oxygenation at C6 and/or C8 of the isoquinoline ring, which is characteristic of a polyketide origin. researchgate.net

Definitive proof came from feeding experiments using callus cultures of plants known to produce these alkaloids, such as Triphyophyllum peltatum and Ancistrocladus heyneanus. oup.comoup.com In these studies, 13C-labeled acetate ([¹³C₂]acetate) was supplied to the cultures. nih.gov Subsequent analysis of the isolated alkaloids, like dioncophylline A, using advanced Nuclear Magnetic Resonance (NMR) techniques, specifically the cryoprobe methodology, revealed the specific incorporation pattern of the labeled carbon atoms. nih.govoup.com The results demonstrated that both the naphthalene (B1677914) and the tetrahydroisoquinoline portions of the molecule were constructed exclusively from acetate-malonate units. nih.govresearchgate.net This provided unequivocal evidence for a novel polyketide pathway to isoquinoline alkaloids in higher plants. nih.govoup.com

This discovery was remarkable because it represented a case of biosynthetic convergence, where nature evolved a completely different route—the polyketide pathway—to synthesize a class of compounds (isoquinolines) that are almost universally produced via an amino acid pathway in other organisms. nih.gov

Polyketide Pathway Intermediates

The biosynthesis of ancistrocladidine and related alkaloids proceeds through the assembly of a single, long polyketide chain, which then serves as the common precursor for both the naphthalene and the isoquinoline moieties. nih.govoup.comoup.com The fundamental building blocks for this pathway are a starter unit, typically acetyl-CoA, and extender units, which are usually malonyl-CoA. wikipedia.org

The proposed pathway begins with the stepwise condensation of these units, a process catalyzed by polyketide synthases (PKS). wikipedia.orgwikipedia.org It is postulated that a single polyketide chain, formed from eight acetate units (or one acetyl-CoA and seven malonyl-CoA units), is the key intermediate. oup.comoup.comacs.org

Table 1: Key Precursors in the Polyketide Pathway

| Precursor | Role |

| Acetyl-CoA | Starter unit for the polyketide chain. wikipedia.org |

| Malonyl-CoA | Extender units, adding two-carbon segments to the growing chain. wikipedia.orgnih.gov |

| Unfolded Polyketide Chain | The initial linear chain of alternating keto and methylene (B1212753) groups before cyclization. |

This linear polyketide chain undergoes a specific series of folding and cyclization reactions to form the aromatic ring systems. The folding pattern is crucial and is believed to be of the F-type, which dictates how the chain orients itself before the intramolecular condensation reactions occur. nih.gov This single precursor is then cleaved to generate the two main structural components of the final alkaloid.

Proposed Biosynthetic Steps Leading to this compound

The formation of the final this compound structure from the polyketide intermediates involves a series of complex and stereochemically controlled reactions. While the exact enzymatic machinery is still under investigation, a plausible sequence of events has been proposed based on biomimetic synthesis and the structures of co-occurring metabolites.

Formation of the Naphthalene and Isoquinoline Precursors: The common, long-chain polyketide intermediate is believed to undergo cyclization and aromatization reactions to form a naphthalene derivative and a separate, uncyclized chain destined to become the isoquinoline part. Alternatively, two separate polyketide chains could be formed. However, evidence points towards a joint precursor. nih.govoup.com

Cyclization of the Isoquinoline Ring: The open-chain precursor to the isoquinoline moiety undergoes an intramolecular cyclization to form the characteristic tetrahydroisoquinoline ring system. This step involves the formation of a new carbon-nitrogen bond.

Phenol-Oxidative Biaryl Coupling: The crucial step in the biosynthesis is the coupling of the naphthalene and tetrahydroisoquinoline units. acs.org This is proposed to occur via a phenol-oxidative mechanism. This type of reaction involves the oxidation of phenolic groups on both precursors, generating radical species that then combine to form the carbon-carbon bond linking the two moieties. For this compound, this results in the specific 7,3'-linkage. canterbury.ac.nzsmolecule.comnih.gov The stereochemistry of this coupling is critical, as it establishes the atropisomeric axis of chirality characteristic of many naphthylisoquinoline alkaloids. researchgate.netuni-wuerzburg.de

Post-Coupling Modifications: Following the key biaryl bond formation, further enzymatic modifications may occur. These can include methylations, hydroxylations, or other tailoring reactions to yield the final, stable structure of this compound.

The entire biosynthetic process is highly regulated and stereoselective, leading to the formation of enantiomerically pure alkaloids in the plant. researchgate.net

Chemical Synthesis and Analogues

Total Synthesis Strategies

The total synthesis of ancistrocladidine has been achieved through various strategic approaches, primarily focusing on the stereocontrolled construction of the pivotal biaryl linkage. These strategies often involve the careful selection of starting materials and coupling methods to achieve the desired regio- and stereoselectivity.

Early Synthetic Challenges and Approaches

The initial attempts at synthesizing this compound were met with considerable challenges, primarily centered around the construction of the sterically hindered 7,3'-biaryl bond. Early strategies explored various coupling reactions, but achieving the desired atropisomer in a selective manner proved to be a significant hurdle. canterbury.ac.nznih.gov One of the initial total syntheses resulted in a 1:1 mixture of this compound and its atropisomer, which then required separation by recrystallization. nih.govacs.org These early endeavors highlighted the need for more sophisticated and stereocontrolled methods to overcome the rotational barrier of the biaryl axis. canterbury.ac.nz

Atroposelective Synthesis Methods

To address the challenge of controlling the axial chirality, several atroposelective methods have been developed. These methods are designed to selectively form one atropisomer over the other, thus providing a more efficient and direct route to enantiomerically pure this compound. acs.orgresearchgate.netnih.gov

"Lactone Method" and its Modifications

A highly successful strategy for the atroposelective synthesis of this compound is the "lactone method". researchgate.netnih.gov This approach involves the intramolecular coupling of two molecular halves that are pre-organized by an ester linkage, forming a lactone-bridged biaryl intermediate. researchgate.netuni-wuerzburg.de The key advantage of this method is the separation of the bond formation and the asymmetric induction steps. uni-wuerzburg.de The subsequent atroposelective cleavage of this lactone bridge, often guided by internal or external chiral elements, delivers the desired biaryl scaffold with high stereoselectivity. researchgate.netnih.gov A modification of this method utilizes an "inverse-halogenated" approach, where the halogen is placed on the isoquinoline (B145761) precursor instead of the naphthalene (B1677914) component, which has been successfully applied to the synthesis of this compound. nih.govuni-wuerzburg.de

| Method | Key Feature | Advantage |

| Lactone Method | Intramolecular coupling via a lactone bridge. | Separates bond formation and asymmetric induction, allowing for high stereoselectivity. |

| Modified Lactone Method | "Inverse-halogenated" starting materials. | Expands the scope and applicability of the lactone method. |

Ortho-Arylation Approaches (e.g., Aryllead Triacetate Mediated)

Another significant approach involves the direct ortho-arylation of a naphthol with an aryllead triacetate reagent, a reaction often referred to as the Pinhey-Barton reaction. nih.govacs.orgresearchgate.netcapes.gov.br This method has been instrumental in forming the extremely hindered 7,3'-biaryl linkage of this compound. nih.govacs.orgcapes.gov.bracs.orgnih.gov The reaction proceeds by generating a biaryl aldehyde, which is then further elaborated through a series of steps to yield the final product. smolecule.com While early applications of this method for this compound resulted in a mixture of atropisomers, it remains a powerful tool for constructing the core biaryl structure. acs.orgresearchgate.netresearchgate.netcapes.gov.br

Oxazoline (B21484) Chemistry in Biaryl Linkage Formation

The use of oxazoline chemistry has also been explored for the construction of the biaryl linkage in naphthylisoquinoline alkaloids. rsc.org This strategy involves the displacement of a methoxy (B1213986) group in an o-(methoxyaryl)oxazoline by an aryl Grignard reagent. rsc.org This method offers the potential for asymmetric synthesis by employing a chiral oxazoline, which can induce diastereoselectivity in the formation of the atropisomeric biaryls. rsc.org While this approach was investigated in the context of dehydroancistrocladisine, a related compound, it demonstrates the versatility of oxazoline-mediated coupling in this class of natural products. rsc.org

Regio- and Stereoselective Construction of the Biaryl Axis

The central challenge in the synthesis of this compound is the regio- and stereoselective construction of the biaryl axis. canterbury.ac.nznih.govacs.orgresearchgate.netcapes.gov.br The 7,3'-linkage presents a significant steric hindrance that must be overcome. acs.orgresearchgate.netresearchgate.netcapes.gov.br The development of methods like the lactone concept and specific ortho-arylation reactions has enabled the directed synthesis of the desired atropisomer with high levels of control. researchgate.netnih.govuni-wuerzburg.de The first regio- and stereoselective total synthesis of this compound was a landmark achievement, demonstrating that even challenging, sterically demanding biaryl axes could be constructed with precision. researchgate.netnih.govresearchgate.net These advanced synthetic strategies are crucial not only for obtaining the natural product itself but also for creating analogues for further scientific investigation. researchgate.net

| Strategy | Coupling Partners | Key Controlling Factor |

| Lactone Method | Halogenated isoquinoline precursor and naphthoic acid derivative. | Atroposelective cleavage of the lactone bridge. |

| Ortho-Arylation | Naphthol and aryllead triacetate. | Regioselectivity of the arylation reaction. |

| Oxazoline Chemistry | o-(Methoxyaryl)oxazoline and aryl Grignard reagent. | Chiral oxazoline auxiliary. |

Preparation of this compound Analogues and Derivatives

The unique chemical structure and significant biological activities of naphthylisoquinoline alkaloids have spurred extensive research into the synthesis of their analogues and derivatives. These synthetic efforts aim to explore structure-activity relationships (SAR), improve pharmacological properties, and develop novel therapeutic agents. The total synthesis of these complex molecules, particularly the controlled construction of the chiral biaryl axis, is a challenging but rewarding endeavor that opens pathways to a wide array of new compounds. researchgate.net

Structural Modifications for Medicinal Chemistry Applications

One major area of exploration is the synthesis of N,C-coupled analogues, which differ from the C,C-coupling seen in this compound itself. The synthesis of N,C-coupled naphthyldihydroisoquinoline alkaloids like ancistrocladinium A and B, which show potent antileishmanial activity, has been a significant achievement. acs.orgresearchgate.net To further probe the structure-activity relationships, unnatural N,C-coupled analogues have also been prepared. acs.org For instance, the synthesis of the sterically more congested N,3′- and N,1′-coupled analogues, named ancistrocladinium C and D, was undertaken to create a library of related compounds for biological screening. acs.orgresearchgate.net This approach allows chemists to assess how the precise point of connection between the two main ring systems influences the molecule's biological function. acs.org

Key synthetic strategies for creating these analogues include the Buchwald-Hartwig amination and the Bischler-Napieralski cyclization, which have been used to construct the N,C-biaryl axis and the dihydroisoquinoline core, respectively. acs.orgresearchgate.net These methods have enabled a convergent synthesis, facilitating the preparation of various structural analogues for SAR studies. acs.org The ultimate goal of these structural modifications is to identify lead compounds that are highly effective against pathogens like Leishmania major at low concentrations, while exhibiting minimal toxicity towards mammalian cells. nih.govresearchgate.net

Table 1: Examples of Structural Modifications of the Naphthylisoquinoline Scaffold

| Modification Type | Example Compound(s) | Synthetic Goal |

| Regioisomerism (N,C-Coupling) | Ancistrocladinium C (N,3'-coupled) | Exploration of structure-activity relationships (SAR). acs.orgresearchgate.net |

| Ancistrocladinium D (N,1'-coupled) | Exploration of structure-activity relationships (SAR). acs.orgresearchgate.net | |

| Formation of Iminium Salts | N,1′-Naphthyl-6,8-dimethoxy-1,3-dimethylisoquinolinium perchlorate (B79767) | Creation of novel analogues with potential antiprotozoal activity. nih.gov |

Synthesis of Isoquinolinium Salts

A significant class of this compound-related derivatives are synthetic isoquinolinium salts. These charged molecules have demonstrated promising biological activity, particularly against the intracellular amastigote stage of Leishmania major. nih.govresearchgate.net The synthesis of these salts is a direct method for generating novel analogues for medicinal chemistry programs. nih.gov

A representative synthesis involves the reaction of a 2-benzopyrylium salt with an aminonaphthalene. For example, the synthetically prepared N,1′-naphthyl-6,8-dimethoxy-1,3-dimethylisoquinolinium perchlorate (compound 14 in the cited study) was produced by stirring a mixture of 6,8-dimethoxy-1,3-dimethyl-2-benzopyrylium perchlorate and 1-aminonaphthalene in glacial acetic acid at room temperature. nih.gov The resulting yellow solid was filtered and purified by chromatography to yield the target isoquinolinium salt. nih.gov This method provides a straightforward route to N,C-linked naphthylisoquinolinium structures that are otherwise inaccessible directly from the parent alkaloids. nih.gov

This synthetic approach allows for the combination of different isoquinoline and naphthalene precursors, opening up a wide range of potential structures for biological evaluation. The resulting isoquinolinium salt (compound 14) was identified as a promising candidate for a leishmanicidal drug, as it proved effective against intracellular parasites at submicromolar concentrations with lower toxicity to host cells. nih.govresearchgate.net

Table 2: Synthesis of an Exemplary Isoquinolinium Salt

| Product | Starting Material 1 | Starting Material 2 | Key Reaction |

| N,1′-Naphthyl-6,8-dimethoxy-1,3-dimethylisoquinolinium perchlorate | 6,8-Dimethoxy-1,3-dimethyl-2-benzopyrylium perchlorate | 1-Aminonaphthalene | Condensation in glacial acetic acid. nih.gov |

Preclinical Biological Activities and Mechanistic Investigations

Antiprotozoal Activities

Ancistrocladidine and related naphthylisoquinoline alkaloids have demonstrated a broad spectrum of activity against several protozoan parasites responsible for significant human diseases. uni-wuerzburg.deasm.org These naturally occurring compounds, isolated from tropical plants, represent a promising class of antiparasitic agents. asm.org

Antimalarial Activity Studies (e.g., Plasmodium falciparum, Plasmodium berghei)

Naphthylisoquinoline alkaloids, including this compound, have been identified as a novel class of antimalarial compounds. nih.gov Initial studies highlighted their strong growth-inhibiting activities in vitro against the human malaria parasite Plasmodium falciparum and the rodent malaria parasite Plasmodium berghei. asm.orgnih.gov Further research has confirmed their potential against both the asexual erythrocytic (blood) stages and the exoerythrocytic (liver) stages of Plasmodium species. nih.gov This dual activity is significant as it could potentially target the parasite at different points in its lifecycle.

| Compound | Parasite Strain | Stage | Key Finding | Reference |

|---|---|---|---|---|

| This compound | Plasmodium falciparum | Asexual erythrocytic | Exhibits strong growth-inhibiting activity in vitro. | asm.orgnih.gov |

| This compound | Plasmodium berghei | Asexual erythrocytic | Demonstrates in vitro growth-inhibiting activity. | asm.orgnih.gov |

| This compound | Plasmodium berghei | Exoerythrocytic | Shows pronounced activity against liver stages in infected human hepatoma cells. | nih.gov |

Antileishmanial Activity Studies (e.g., Leishmania donovani, Leishmania major)

The antiprotozoal activity of naphthylisoquinoline alkaloids extends to species of Leishmania, the causative agents of leishmaniasis. Studies have shown that these compounds are active against both Leishmania donovani and Leishmania major. asm.orgasm.org this compound and its analogs have been evaluated for their effects on both the promastigote (insect) and amastigote (mammalian) stages of the parasite. nih.govresearchgate.net

Research has demonstrated that certain naphthylisoquinoline alkaloids are effective against intracellular Leishmania major amastigotes at submicromolar concentrations, suggesting a direct action on the parasites. researchgate.net While some compounds like Ancistroealaine A are highly active against L. donovani, they may be inactive against L. major, indicating species-specific activity. asm.org In contrast, other related alkaloids have shown efficacy against L. major promastigotes at low microgram per milliliter concentrations. asm.org

| Compound | Parasite Species | Stage | IC50 Value | Key Finding | Reference |

|---|---|---|---|---|---|

| This compound | Leishmania major | Promastigotes & Amastigotes | Not specified | Evaluated for activity against both parasite stages. | asm.orgnih.gov |

| Ancistrocladinium A | Leishmania major | Promastigotes | 2.61 µg/mL | Shows leishmanicidal activity. | researchgate.net |

| Ancistrolikokine D | Leishmania donovani | Promastigotes | 5.9 µg/mL | Exhibits efficient antileishmanial activity. | researchgate.net |

Antitrypanosomal Activity Studies (e.g., Trypanosoma cruzi, Trypanosoma brucei rhodesiense)

The scope of antiparasitic activity of naphthylisoquinoline alkaloids also includes trypanosomes. Efficacy against Trypanosoma brucei, the causative agent of African trypanosomiasis (sleeping sickness), has been reported. asm.orgasm.org Additionally, some dimeric naphthylisoquinoline alkaloids have demonstrated activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. up.ac.za Human African trypanosomiasis, caused by subspecies of Trypanosoma brucei, is a severe and often fatal disease if left untreated, highlighting the need for new therapeutic options. osti.govnih.gov

Cellular and Molecular Mechanisms of Antiparasitic Action (e.g., Apoptosis-like pathway)

The precise molecular mechanisms underlying the antiparasitic effects of this compound are still under investigation. However, some studies suggest that for certain related naphthylisoquinoline alkaloids, particularly those with a quaternary nitrogen atom, the mode of action may involve the induction of an apoptosis-like death pathway in the parasite. nih.gov This hypothesis is supported by structural similarities between these alkaloids and miltefosine, a drug known to induce apoptosis in Leishmania. nih.govresearchgate.net Apoptosis, or programmed cell death, is a crucial process for controlling cell populations, and its induction in parasites is a promising strategy for antiparasitic drug development. mdpi.com The disruption of the parasite's energy metabolism has also been suggested as a potential mechanism of action. diva-portal.org

Antineoplastic/Antitumor Activities

In addition to their antiparasitic properties, naphthylisoquinoline alkaloids, including this compound, have been investigated for their potential as anticancer agents. psu.edu These compounds have shown promising cytotoxic activities against various cancer cell lines. up.ac.za

Inhibition of Cancer Cell Line Proliferation (e.g., HL-60, K562, U937)

This compound and its related compounds have demonstrated growth inhibitory activities against several human leukemia cell lines, including HL-60 (promyelocytic leukemia), K562 (erythromyeloblastoid leukemia), and U937 (monocytic leukemia). up.ac.zaacs.org Research on alkaloids from Ancistrocladus tectorius revealed that several novel naphthylisoquinoline alkaloids exhibited growth inhibitory effects against these three cell lines. acs.org The human leukemic cell lines K562 and HL-60 are commonly used models in cancer research to study cell differentiation and the effects of potential chemotherapeutic agents. nih.gov

| Compound Type | Cell Lines | Key Finding | Reference |

|---|---|---|---|

| Naphthylisoquinoline alkaloids (from A. tectorius) | HL-60, K562, U937 | Exhibited growth inhibitory activities. | acs.org |

| Ancistrotectorines A, B, E; Ancistrotanzanines A, B | HL-60, K562, U937 | Showed growth inhibition with IC50 values ranging from 1.70 to 8.55 μM. | up.ac.za |

Activity Against Specific Cancer Types (e.g., Multiple Myeloma, Leukemia, Pancreatic Cancer Cells)

The naphthylisoquinoline alkaloid this compound and its related compounds have been the subject of research for their potential cytotoxic effects against various cancer cell lines. While the effects of many naphthylisoquinolines on tumor cells are being explored, the specific antitumor activity of a closely related N,C-coupled naphthylisoquinoline alkaloid, ancistrocladinium A, has been demonstrated in multiple myeloma (MM). nih.govnih.gov

Multiple Myeloma: Research has shown that ancistrocladinium A exhibits a potent apoptosis-inducing effect in multiple myeloma cell lines. nih.govresearchgate.net This activity was observed even in cells resistant to proteasome inhibitors (PIs), a common class of drugs used to treat MM. nih.govnih.gov Furthermore, ancistrocladinium A induced apoptosis in primary MM cells from patients but did not affect non-malignant blood cells, suggesting a degree of selectivity for cancer cells. nih.govresearchgate.net Studies also indicated that combining ancistrocladinium A with the proteasome inhibitor carfilzomib (B1684676) or the histone deacetylase inhibitor panobinostat (B1684620) significantly enhanced the apoptotic effect. nih.govresearchgate.net

Leukemia: Other related naphthylisoquinoline alkaloids have demonstrated significant antiproliferative activities against leukemia cells. researchgate.net For instance, ancistrobreveine C and 6-O-methylhamateine were found to have strong antiproliferative effects on drug-sensitive acute lymphoblastic CCRF-CEM leukemia cells and their multidrug-resistant subline, CEM/ADR5000. researchgate.net Similarly, dioncophylline A and other related naphthylisoquinolines have shown cytotoxicity against leukemia cells. uni-wuerzburg.de

Pancreatic Cancer Cells: Several naphthylisoquinoline alkaloids have shown promise against pancreatic cancer cells, particularly under nutrient-deprived conditions, a strategy known as the "antiausterity" approach. researchgate.netacs.org Ancistrobrevidine C exerted preferential cytotoxicity towards PANC-1 human pancreatic cancer cells in nutrient-starved environments. researchgate.netnih.gov It also suppressed the migration and colony formation of PANC-1 cells under nutrient-rich conditions. researchgate.netnih.gov Another related compound, dioncophyllidine E, also shows strong, preferential cytotoxicity against PANC-1 cells under similar nutrient-deprived conditions, with a half-maximal inhibitory concentration (PC50) of 7.4 µM. researchgate.netnih.gov Ancistrolikokines and ealamines, other compounds from this class, have also displayed pronounced cytotoxic effects against PANC-1 cells. acs.orgrsc.org

Anticancer Activity of this compound and Related Naphthylisoquinoline Alkaloids

| Compound | Cancer Type | Cell Line | Observed Activity | Reference |

|---|---|---|---|---|

| Ancistrocladinium A | Multiple Myeloma | MM cell lines (including PI-resistant) & primary MM cells | Potent apoptosis-inducing effect. | nih.gov, researchgate.net, nih.gov |

| Ancistrobreveine C | Leukemia | CCRF-CEM & CEM/ADR5000 | Strong antiproliferative activity. | researchgate.net |

| Ancistrobrevidine C | Pancreatic Cancer | PANC-1 | Preferential cytotoxicity under nutrient deprivation; suppressed migration and colony formation. | researchgate.net, nih.gov |

| Dioncophyllidine E | Pancreatic Cancer | PANC-1 | Strong preferential cytotoxicity under nutrient deprivation (PC50 = 7.4 µM). | researchgate.net, nih.gov |

| Ancistrolikokines | Pancreatic Cancer | PANC-1 | Moderate to good preferential cytotoxic activities in nutrient-deprived medium. | rsc.org |

| Ealamines | Pancreatic Cancer | PANC-1 | Pronounced preferential cytotoxic effects in nutrient-deprived medium. | acs.org |

Investigation of Cellular Targets and Pathways in Cancer

Investigations into the mechanisms of action for this class of alkaloids have begun to identify specific cellular targets and pathways. nih.govsmolecule.com In multiple myeloma, studies using biotinylated ancistrocladinium A for mass spectrometry analysis revealed a significant enrichment of proteins associated with RNA splicing. nih.govnih.govresearchgate.net

The affected pathways were linked to the cellular response to proteotoxic stress. nih.govnih.gov This includes genes associated with the proteasome subunit beta type-5 (PSMB5) and key heat shock proteins like HSP90 and HSP70. nih.govnih.govresearchgate.net Furthermore, ancistrocladinium A was found to cause a strong induction of Activating Transcription Factor 4 (ATF4) and the ATM/H2AX pathway. nih.govnih.govresearchgate.net Both of these pathways are critically involved in the integrated cellular response to proteotoxic and oxidative stress. nih.govnih.gov These findings suggest that ancistrocladinium A targets cellular stress regulation in multiple myeloma, which may explain its ability to overcome resistance to proteasome inhibitors. nih.govnih.gov

In leukemia cells, related dimeric naphthylisoquinoline alkaloids like jozimine A₂ and dioncophylline A have been shown to exert their cytotoxic effects through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. uni-wuerzburg.de Aberrant signaling in pathways that control cell growth, proliferation, and apoptosis, such as the RTK-RAS, PI3K/Akt, and Wnt/β-catenin pathways, are common hallmarks of many cancers. nih.govnih.govscientificarchives.com The ability of naphthylisoquinoline alkaloids to interfere with specific stress and survival pathways like NF-κB and the proteotoxic stress response highlights their potential as novel therapeutic agents.

Antimicrobial Activities

This compound is a secondary metabolite that has been recognized for its biological activities, including antimicrobial properties. ijiset.comontosight.ai As a Schiff base, it belongs to a class of compounds known for a wide range of biological actions, including antimalarial, antibacterial, and antifungal effects. core.ac.ukresearchgate.net

Antibacterial Spectrum

This compound has demonstrated activity against certain bacterial strains. smolecule.com While specific details on its broad-spectrum activity are part of ongoing research, studies on related compounds and extracts provide insight into the potential antibacterial effects of this class of alkaloids. For example, an alkaloid fraction from Ancistrocladus heyneanus containing the related compound ancistrocline was found to have antibacterial activity against both Gram-positive and Gram-negative bacteria. rjpbcs.com Another fraction from the same plant was inhibitory to Gram-positive bacteria but not Gram-negative ones, suggesting some specificity in action which may be related to differences in bacterial cell wall structure. rjpbcs.com Research on other Schiff bases has also shown activity; for instance, N-(salicylidene)-2-hydroxyaniline is active against Mycobacterium tuberculosis H37Rv with a reported Minimum Inhibitory Concentration (MIC) of 8 µg/mL. mdpi.com

Antifungal Spectrum

The potential of this compound extends to antifungal activity. ontosight.ai Studies on related Schiff bases have shown promising results against various fungal species. For example, N-(Salicylidene)-2-hydroxyaniline at a concentration of 500 ppm was reported to inhibit the growth of the phytopathogenic fungi Alternaria brassicae and Alternaria brassicicola by 67–68%. core.ac.ukorientjchem.org Furthermore, chitosan-derived Schiff bases have demonstrated growth inhibition of Botrytis cinerea and Colletotrichum lagenarium. core.ac.ukmdpi.com

Antimicrobial Activity of this compound and Related Schiff Bases

| Compound/Extract | Activity Type | Target Organism | Observed Activity / MIC | Reference |

|---|---|---|---|---|

| This compound | Antibacterial | Certain bacterial strains | Activity demonstrated. | smolecule.com |

| This compound | Antifungal | Not specified | Antifungal properties reported. | ontosight.ai |

| N-(salicylidene)-2-hydroxyaniline | Antibacterial | Mycobacterium tuberculosis H37Rv | MIC = 8 µg/mL. | mdpi.com |

| N-(Salicylidene)-2-hydroxyaniline | Antifungal | Alternaria brassicae & A. brassicicola | 67-68% growth inhibition at 500 ppm. | core.ac.uk, orientjchem.org |

| Chitosan-derived Schiff bases | Antifungal | Botrytis cinerea & Colletotrichum lagenarium | 26-38% growth inhibition at 1000 ppm. | core.ac.uk, mdpi.com |

Structure Activity Relationship Sar Studies and Molecular Modeling

Correlation of Ancistrocladidine Structure with Biological Efficacy

The biological efficacy of this compound is intrinsically linked to its unique naphthylisoquinoline alkaloid structure. smolecule.comontosight.ai This class of compounds is characterized by a biaryl system composed of an isoquinoline (B145761) and a naphthalene (B1677914) unit. google.com The specific arrangement of these rings, the type and position of substituents, and the linkage between the two moieties are critical determinants of its pharmacological profile, which includes antitumor, antimicrobial, and antimalarial activities. smolecule.comontosight.aimdpi.com

This compound itself possesses a 7,3'-linkage between the naphthalene and isoquinoline components. smolecule.com Research into related naturally occurring and synthetic analogues has demonstrated that variations in this core structure significantly influence biological activity. For instance, the presence of a quaternary nitrogen atom in the isoquinoline ring, forming a cationic isoquinolinium salt, has been shown to markedly increase antileishmanial activity. nih.gov Studies comparing various naphthylisoquinoline alkaloids revealed that while they share great structural similarities, their potencies can vary over several orders of magnitude. nih.gov For example, while this compound shows activity, the related quaternary alkaloids ancistrocladinium A and B exhibit potent effects against Leishmania major. nih.gov

Furthermore, the nature of the substituents on the aromatic rings plays a crucial role. The degree and pattern of oxygenation (e.g., methoxy (B1213986) or hydroxyl groups) on both the naphthalene and isoquinoline parts can modulate the activity. researchgate.net Synthetic analogues with simplified aryl moieties have been created to probe these structure-activity relationships. nih.gov For instance, a synthetic analogue with a naphthalene-substituted isoquinolinium structure was found to be ten times more active against L. major than a similar analogue with a simpler phenyl substituent, highlighting the importance of the extended aromatic system of the naphthalene group for this specific activity. nih.gov

| Compound Name | Core Structure | Key Structural Feature(s) | Reported Biological Activity |

| This compound | Naphthylisoquinoline | 7,3'-linkage, non-quaternary N | Antitumor, antimicrobial, antimalarial smolecule.commdpi.com |

| Ancistrocladinium A | Naphthyldihydroisoquinolinium | N,C-coupled, quaternary N | Antileishmanial, antiplasmodial nih.govacs.org |

| Ancistrocladinium B | Naphthyldihydroisoquinolinium | N,C-coupled, quaternary N | Antileishmanial, antiplasmodial nih.govacs.org |

| Dioncophylline C | Naphthylisoquinoline | C,C-coupled | Antimalarial (in vivo) researchgate.net |

| Dioncopeltine A | Naphthylisoquinoline | C,C-coupled | Antimalarial (in vivo) researchgate.net |

| Michellamines | Dimeric Naphthylisoquinoline | Dimeric structure | Anti-HIV researchgate.net |

Impact of Stereochemistry and Axial Configuration on Activity

A defining characteristic of this compound and related naphthylisoquinoline alkaloids is their complex stereochemistry, which includes both central and axial chirality. google.comacs.org The rotation around the biaryl axis connecting the naphthalene and isoquinoline rings is sterically hindered, leading to a phenomenon known as atropisomerism, where distinct, non-interconverting rotational isomers (atropisomers) can exist. google.comresearchgate.net This axial chirality, in combination with stereogenic centers like the one at the C-3 position of the isoquinoline ring, results in multiple possible stereoisomers for a single constitutional isomer, each potentially having a unique biological profile. researchgate.netacs.org

The absolute configuration of the stereocenter and the axial chirality (designated as P for plus/right-handed or M for minus/left-handed) have been shown to be critical for biological efficacy. acs.orgresearchgate.net Studies on atropisomeric compounds have repeatedly demonstrated that different isomers can exhibit markedly different biological activities. researchgate.net For example, in the case of synthetic atropisomeric 8-aryltetrahydroisoquinolines developed based on the naphthylisoquinoline scaffold, the axially (R)-configured enantiomer showed higher antiproliferative activity against cancer cell lines compared to its (S)-configured counterpart. researchgate.net

The relative configuration between the stereocenter and the chiral axis is also a key determinant of the molecule's three-dimensional shape and, consequently, its interaction with biological targets. acs.org For Ancistrocladinium A, which has a stereocenter at C-3 and a rotationally stable N,C-heterobiaryl axis, the specific spatial arrangement dictates its bioactivity. acs.org The synthesis of all four pure stereoisomers of Ancistrocladinium A has been a crucial step to facilitate detailed structure-activity relationship studies and to understand the precise stereochemical requirements for its antiparasitic actions. researchgate.net The ability to isolate or selectively synthesize specific atropisomers is therefore essential for developing these compounds as therapeutic leads. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Investigations

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For this compound and its analogues, QSAR investigations serve as a valuable tool to guide the synthesis of new derivatives with enhanced potency and improved safety profiles. nih.govacs.org These studies help to identify the key molecular descriptors—such as electronic, steric, and hydrophobic properties—that govern the biological efficacy of the naphthylisoquinoline scaffold.

The results from biological testing of a range of naturally occurring and synthetic naphthylisoquinoline alkaloids provide the necessary data for building QSAR models. acs.org For example, the evaluation of compounds like ancistrocladinium A and B, which are based on previously unscreened and permanently cationic coupling types, provides crucial data points for ongoing QSAR investigations. acs.org These studies are particularly important in the context of optimizing the antileishmanial and antiplasmodial activities of this class of compounds. nih.gov

One of the primary goals of QSAR in this area is to design modifications that decrease cytotoxicity to mammalian cells while preserving or enhancing activity against pathogens. nih.gov By analyzing the structural features of highly active but also toxic compounds, researchers can identify modifications aimed at achieving a better therapeutic index. This toxicity-guided QSAR approach is considered a work in progress that is essential for the development of clinically viable drugs from these natural product leads. nih.gov

Molecular Docking and Computational Studies of this compound and Analogues

Molecular docking and other computational methods are instrumental in elucidating the potential mechanisms of action of this compound and its analogues at the molecular level. bohrium.comnih.govoamjms.eu These in silico techniques predict how a ligand (like this compound) binds to the active site of a biological target, such as an enzyme or receptor, and estimate the strength of the interaction, often expressed as binding energy. oamjms.eumalariaworld.org

Computational studies have been employed to explore the interactions of naphthylisoquinoline alkaloids with various potential drug targets. For instance, molecular docking has been used to investigate phytochemical inhibitors against enzymes from pathogens like Leishmania donovani. nih.gov In one such study, a range of phytochemicals, including naphthylisoquinoline alkaloids, were docked into the active site of Leishmania donovani squalene (B77637) synthase (LdSQS). The results identified several compounds with strong binding affinities, suggesting they could act as potent inhibitors of this essential enzyme. nih.gov Such studies help to prioritize compounds for further experimental testing.

These computational analyses provide detailed insights into the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. malariaworld.org By comparing the docking poses and binding energies of different analogues, researchers can rationalize the observed structure-activity relationships. For example, docking can explain why certain stereoisomers are more active than others by revealing a more favorable fit within the target's binding pocket. researchgate.net Combining docking results with more advanced techniques like molecular dynamics (MD) simulations can further refine the understanding of the stability and dynamics of these interactions over time. malariaworld.org

Molecular Target Identification and Mechanism of Action Studies Beyond Phenotypic Observations

Identification of Putative Molecular Targets

Identifying the precise molecular targets of natural products like ancistrocladidine is a significant challenge in drug discovery but is essential for mechanism-of-action studies and for optimizing lead compounds. pelagobio.com A variety of methods, including biochemical, genetic, and computational approaches, have been employed to elucidate the direct and indirect molecular interactions of this compound.

Biochemical strategies are instrumental in identifying the direct binding partners of a bioactive compound. One common method is the use of chemical probes, where the natural product is modified to include a reporter tag, such as biotin. These probes can then be used in affinity purification experiments with cell lysates to isolate and identify binding proteins. For instance, a biotinylated analog of a related naphthoquinone was synthesized to investigate its target interactions using nanoLC-MS/MS analysis, a technique that could be applied to this compound.

Another powerful biochemical technique is compound-centered chemical proteomics (CCCP), which utilizes immobilized bioactive compounds to capture interacting proteins from a cellular extract. frontiersin.org This approach, along with activity-based protein profiling (ABPP), allows for the identification of target proteins in a physiologically relevant context. frontiersin.org

Genetic interaction studies offer a complementary approach to biochemical methods for identifying molecular targets and pathways. These studies involve creating double mutants to see if the combined effect is different from the individual effects, which can suggest a functional relationship between the genes. plos.org For example, if a compound's effect is altered by the mutation of a specific gene, it suggests that the gene product may be a target or part of a pathway affected by the compound.

Systematic genetic interaction mapping, as has been performed in organisms like Candida albicans, can reveal complex genetic networks. plos.org This type of analysis can identify genes that buffer or enhance the effects of a compound, providing clues to its mechanism of action. While specific genetic interaction studies for this compound are not extensively documented in the reviewed literature, this approach holds potential for uncovering its molecular targets.

Computational methods and proteomics have become increasingly important in predicting and confirming drug-target interactions. nih.gov Computational prediction can screen large databases of proteins to identify potential candidates that might bind to this compound, based on structural similarity to known ligands or docking simulations. frontiersin.org These in silico methods can significantly narrow down the number of potential targets for experimental validation. frontiersin.orgplos.org

Proteomics-based workflows, particularly those using quantitative mass spectrometry, offer an unbiased way to identify proteins whose expression or post-translational modification state is altered in the presence of a compound. researchgate.netnih.gov Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) can provide a global view of the cellular response to this compound, highlighting potential targets and affected pathways. frontiersin.org Furthermore, proteome-wide profiling using methods like the Cellular Thermal Shift Assay (CETSA) can directly assess compound-target engagement within intact cells, providing a more physiologically relevant picture of interactions. pelagobio.com

Elucidation of Intracellular Signaling Pathways Modulated by this compound

Beyond identifying direct binding partners, understanding the downstream signaling cascades affected by this compound is critical. Research on related natural products suggests that they can modulate various intracellular signaling pathways. For example, some compounds are known to influence pathways like the PI3K/Akt/mTOR signaling cascade, which is crucial for cell growth and survival. researchgate.net The activation or inhibition of such pathways can explain the observed biological activities, such as apoptosis induction in cancer cells. researchgate.net

Studies on cannabinoids, another class of natural products, have shown modulation of pathways involving MAP kinase and Nrf2, which are involved in cellular stress responses and survival. mdpi.com While direct evidence for this compound's modulation of specific signaling pathways is still emerging, the known anti-cancer and anti-parasitic activities suggest that it likely impacts critical cellular signaling networks.

Investigation of Drug-Target Interactions

The investigation of drug-target interactions involves confirming the binding of the compound to its putative target and characterizing the nature of this interaction. Techniques such as quantum chemical CD calculations have been used to confirm the absolute configuration of related naphthylisoquinoline alkaloids, which is crucial for understanding the stereospecificity of their interactions with biological targets. acs.org

Computational models that predict activatory and inhibitory drug-target interactions can provide initial hypotheses about the functional consequences of binding. plos.org These predictions can then be validated through experimental assays. The ultimate goal is to build a comprehensive understanding of how this compound engages with its molecular target(s) to elicit a biological response, which is fundamental for any future therapeutic development. nih.gov

Advanced Analytical Methods in Ancistrocladidine Research

Modern Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of isolating and quantifying Ancistrocladidine from complex plant extracts. The principle lies in the differential partitioning of compounds between a stationary phase and a mobile phase, leading to their separation. conquerscientific.comshimadzu.com The choice of chromatographic technique is dictated by the polarity, size, and charge of the target molecules. conquerscientific.comchromtech.com

High-Performance Liquid Chromatography (HPLC) is a pivotal technique for both the analytical quantification and preparative isolation of this compound and its congeners. conquerscientific.comresearchgate.net It operates by pumping a liquid solvent mixture (the mobile phase) containing the sample through a column filled with a solid adsorbent material (the stationary phase). shimadzu.com

Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode for the separation of NIQs. pensoft.net In this setup, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. pensoft.net Compounds are separated based on their hydrophobicity, with more nonpolar compounds being retained longer on the column. conquerscientific.com

Research findings have demonstrated the efficacy of HPLC in separating closely related NIQs, including challenging stereoisomers. For instance, preparative HPLC has been successfully used to isolate individual alkaloids from crude extracts for subsequent structural and biological studies. acs.org The separation of the configurationally semi-stable atropo-diastereomers of ancistrocladinium B was achieved using a C18 column cooled to 10 °C with an isocratic mobile phase, highlighting the technique's resolving power. acs.org

Table 1: Example of HPLC Conditions for the Separation of Ancistrocladinium B Atropisomers acs.org

| Parameter | Condition |

| Column | Symmetry C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic: 60% MeOH (containing 10% H₂O and 0.05% TFA) and 40% H₂O (containing 10% MeOH and 0.05% TFA) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 10 °C |

| Detection | UV |

| Outcome | Baseline separation of (P)-6 and (M)-6 atropisomers |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, speed, and sensitivity. phcog.com This enhancement is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures. phcog.com

UPLC is particularly valuable for the rapid chemical profiling of complex mixtures, such as the crude extracts of Ancistrocladus species. up.ac.za When coupled with high-resolution mass spectrometry (UPLC-QTOF-MS), it becomes a powerful tool for the tentative identification of dozens of compounds in a single, short analytical run. phcog.comup.ac.za This "dereplication" strategy helps to quickly identify known alkaloids, including this compound, and pinpoint novel structures for targeted isolation. up.ac.zaup.ac.za In one study, UPLC-QTOF-MS analysis was instrumental in identifying fractions rich in NIQs from a silica (B1680970) gel column chromatography separation, thereby guiding the bioassay-guided fractionation process efficiently. up.ac.za

Table 2: General Parameters for UPLC-QTOF-MS Analysis of Plant Extracts phcog.com

| Parameter | Typical Setting |

| Column | ACQUITY UPLC™ HSS T3 (e.g., 100 mm × 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient elution using water and acetonitrile (ACN), often with 0.1% formic acid |

| Flow Rate | ~0.4-0.5 mL/min |

| Column Temperature | ~40 °C |

| MS Detector | Quadrupole Time-of-Flight (QTOF) |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative |

| Scan Range | m/z 50-1500 Da |

| Application | Rapid profiling and tentative identification of multiple constituents |

Spectroscopic Techniques for Trace Analysis and Metabolite Profiling

Spectroscopy involves the interaction of electromagnetic radiation with matter to obtain structural and quantitative information. spectroscopyonline.com In this compound research, spectroscopic techniques are indispensable for structure elucidation, trace analysis, and understanding the metabolic fate of these compounds.

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful methods for identifying and characterizing metabolites. criver.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions. criver.com NMR spectroscopy, including 1D (¹H, ¹³C) and 2D experiments (e.g., COSY, HMBC, NOESY), reveals the precise connectivity and stereochemistry of atoms within a molecule. acs.org The combination of these techniques, often in hyphenated formats like LC-MS and LC-NMR, is crucial for the unambiguous identification of this compound and its metabolites from complex biological samples. acs.orgcriver.com

For trace analysis, where sensitivity is paramount, techniques like fluorescence spectroscopy and surface-enhanced Raman spectroscopy (SERS) are highly effective. mdpi.comsolubilityofthings.com These methods can detect substances at very low concentrations, which is essential for metabolite profiling where biotransformed products are often present in minute quantities. criver.commdpi.com

Metabolite profiling is the process of measuring and identifying the products of metabolism. criver.com In the context of this compound, this involves administering the compound to a biological system (e.g., in vitro cell cultures) and then using hyphenated techniques like UPLC-HRMS to detect and identify the parent compound and any resulting metabolites. criver.compharmaron.com This provides critical insights into the biotransformation pathways of the alkaloid.

Table 3: Application of Spectroscopic Techniques in this compound Research

| Technique | Abbreviation | Application | Information Obtained |

| High-Resolution Mass Spectrometry | HRMS | Structure Elucidation, Metabolite ID | Provides accurate mass for determining molecular formula. acs.org |

| Tandem Mass Spectrometry | MS/MS | Structure Elucidation, Metabolite ID | Generates fragmentation patterns for structural insights. criver.com |

| Nuclear Magnetic Resonance | NMR (1D & 2D) | Definitive Structure Elucidation | Details atomic connectivity and stereochemistry. acs.orgup.ac.za |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Metabolite Profiling, Quantification | Separates complex mixtures and provides mass information for each component. criver.com |

| Liquid Chromatography-NMR | LC-NMR | Structure Elucidation of Unstable Compounds | Provides NMR data for separated peaks directly from the chromatograph. acs.org |

| Fluorescence Spectroscopy | - | Trace Analysis | Highly sensitive detection based on the emission of light by fluorescent molecules. mdpi.comsolubilityofthings.com |

Chemoinformatics and Data Handling in Complex Mixture Analysis

The analysis of complex natural product extracts using modern hyphenated techniques like UPLC-MS generates vast and intricate datasets. google.com Chemoinformatics provides the computational tools and methods required to process, analyze, and interpret this complex chemical data. mdpi.com

In the context of this compound research, chemoinformatics plays a vital role in several areas. Sophisticated software is used to process raw chromatographic and mass spectral data, performing tasks such as noise filtering, peak alignment, and isotope correction. google.com This allows for the differentiation of potential metabolites from parent compounds and endogenous background material, which is a significant challenge in metabolite profiling. criver.com

Chemoinformatics approaches are central to dereplication, the rapid identification of known compounds in a mixture to avoid redundant isolation efforts. itmedicalteam.pl By comparing experimental data (e.g., accurate mass, retention time, fragmentation patterns) against comprehensive databases of known natural products, researchers can quickly annotate the components of an extract. nih.gov Furthermore, chemoinformatics tools are used to analyze structure-activity relationships (SAR), visualize chemical space, and identify molecules with desired properties from large datasets, thereby accelerating the discovery of new lead compounds. nih.govrsc.org

Table 4: Role of Chemoinformatics in this compound Research

| Chemoinformatics Application | Description |

| Data Processing | Automated handling of large raw data files from LC-MS, including peak detection, alignment, and normalization. google.com |

| Dereplication | Rapid identification of known alkaloids by matching experimental data against spectral libraries and chemical databases. itmedicalteam.pl |

| Metabolite Identification | Software-assisted differentiation of drug metabolites from endogenous molecules based on mass shifts and fragmentation patterns. criver.com |

| Database Management | Storing and querying large sets of chemical and biological activity data to facilitate analysis. nih.gov |

| Structure-Activity Relationship (SAR) Analysis | Identifying chemical features correlated with biological activity to guide the design of new analogues. rsc.org |

| Chemical Space Visualization | Mapping datasets of molecules to understand their diversity and properties. rsc.org |

Future Perspectives in Drug Discovery Research

Ancistrocladidine as a Lead Compound for Therapeutic Development

Natural products have historically been a cornerstone of drug discovery, offering a vast diversity of chemical structures and biological activities that are often unparalleled by synthetic libraries. ijpsjournal.comjocpr.com A "lead compound" is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. technologynetworks.com this compound, a naphthylisoquinoline alkaloid, represents a promising lead compound due to its unique and complex molecular architecture. ebi.ac.uknih.govnih.gov

Compounds derived from natural sources often serve as the basis for developing clinically significant drugs, including agents for cancer and infectious diseases. up.ac.zaresearchgate.net The structural complexity of natural products is often a key to their potent bioactivity. ijpsjournal.com this compound and its related alkaloids have demonstrated notable biological activities, such as antiprotozoal effects, making them valuable candidates for further development. nih.gov The process involves modifying the functional groups of the lead compound to generate structural analogues with enhanced pharmacological activity and fewer side effects. up.ac.za

| Property | Value | Significance in Drug Discovery |

|---|---|---|

| Molecular Formula | C25H27NO4 | Defines the elemental composition of the molecule. |

| Molecular Weight | 405.49 g/mol | Influences absorption, distribution, metabolism, and excretion (ADME) properties. ebi.ac.uk |

| AlogP | 5.30 | A measure of lipophilicity, which affects membrane permeability and solubility. ebi.ac.uk |

| Polar Surface Area | 60.28 Ų | Impacts drug transport properties and interactions with biological targets. ebi.ac.uk |

| Natural Product Likeness Score | 1.46 | Indicates the structural resemblance to known natural products, often correlated with bioactivity. ebi.ac.uk |

Rational Design of Next-Generation Analogues

Rational drug design aims to develop new medications based on a thorough understanding of the biological target. This approach allows for the creation of analogues with improved specificity, higher affinity, and better therapeutic profiles. For a complex molecule like this compound, rational design can guide modifications to its structure to enhance its inherent biological activities.

The process often involves studying the structure-activity relationships (SAR), which detail how changes in a molecule's structure affect its biological activity. mdpi.comresearchgate.net By identifying the key pharmacophores—the essential molecular features for biological activity—chemists can design new derivatives. For instance, the synthesis of phenolic analogs of related naphthylisoquinoline alkaloids has led to compounds with improved antiprotozoal activities. nih.gov This demonstrates that targeted modifications, such as the introduction or alteration of hydroxyl groups, can significantly enhance therapeutic potential. nih.govnih.gov The design of these new analogues can be guided by computational docking studies that predict how a molecule will bind to its target protein, allowing for the optimization of interactions. nih.gov

| Compound | Key Structural Feature | Observed Biological Enhancement |

|---|---|---|

| Ancistrocladinium A | Non-phenolic parent compound | Baseline antiprotozoal activity. nih.gov |

| 4'-O-demethylancistrocladinium A | Mono-phenolic derivative (free OH group) | Excellent activity against Trypanosoma cruzi (Chagas' disease). nih.gov |

| 6,4'-O-didemethylancistrocladinium A | Di-phenolic derivative (two free OH groups) | Shows significant antiprotozoal activity. nih.gov |